Motilin (26-47), human, porcine
CAS No.: 52906-92-0
Cat. No.: VC21540792
Molecular Formula: C120H188N34O35S
Molecular Weight: 2699.1 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 52906-92-0 |
---|---|
Molecular Formula | C120H188N34O35S |
Molecular Weight | 2699.1 g/mol |
IUPAC Name | (2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C120H188N34O35S/c1-9-64(6)97(152-114(184)86-31-22-53-154(86)117(187)96(63(4)5)151-99(169)70(123)56-66-23-12-10-13-24-66)115(185)150-84(57-67-25-14-11-15-26-67)113(183)153-98(65(7)155)116(186)149-83(58-68-32-34-69(156)35-33-68)101(171)135-60-91(161)136-75(39-45-93(163)164)105(175)147-82(55-62(2)3)111(181)145-77(37-43-88(125)158)106(176)140-73(29-20-51-132-119(128)129)103(173)146-80(48-54-190-8)110(180)142-76(36-42-87(124)157)107(177)144-79(41-47-95(167)168)108(178)139-72(28-17-19-50-122)102(172)143-78(40-46-94(165)166)109(179)141-74(30-21-52-133-120(130)131)104(174)148-85(59-90(127)160)112(182)138-71(27-16-18-49-121)100(170)134-61-92(162)137-81(118(188)189)38-44-89(126)159/h10-15,23-26,32-35,62-65,70-86,96-98,155-156H,9,16-22,27-31,36-61,121-123H2,1-8H3,(H2,124,157)(H2,125,158)(H2,126,159)(H2,127,160)(H,134,170)(H,135,171)(H,136,161)(H,137,162)(H,138,182)(H,139,178)(H,140,176)(H,141,179)(H,142,180)(H,143,172)(H,144,177)(H,145,181)(H,146,173)(H,147,175)(H,148,174)(H,149,186)(H,150,185)(H,151,169)(H,152,184)(H,153,183)(H,163,164)(H,165,166)(H,167,168)(H,188,189)(H4,128,129,132)(H4,130,131,133)/t64?,65?,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,96-,97-,98-/m0/s1 |
Standard InChI Key | LVRVABPNVHYXRT-RIZHNFSKSA-N |
Isomeric SMILES | CCC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N |
SMILES | CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)N |
Canonical SMILES | CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)N |
Chemical Properties and Structure
Molecular Characteristics
Motilin (26-47), human, porcine is characterized by the following molecular properties:
Property | Value |
---|---|
CAS Number | 52906-92-0 |
Molecular Formula | C₁₂₀H₁₈₈N₃₄O₃₅S |
Molecular Weight | 2699.07 g/mol |
Amino Acid Sequence | Phe-Val-Pro-Ile-Phe-Thr-Tyr-Gly-Glu-Leu-Gln-Arg-Met-Gln-Glu-Lys-Glu-Arg-Asn-Lys-Gly-Gln |
One-letter Sequence | FVPIFTYGELQRMQEKERNKGQ |
Purity | >90% |
The peptide consists of 22 amino acids with a specific sequence that is critical for its receptor binding and biological activity . The molecular structure includes one sulfur atom, which is part of the methionine residue at position 13 in the sequence .
Structural Features
The structural analysis of motilin reveals important features that determine its function:
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The C-terminus of motilin from Thr6 to Asn19 assembles into an α-helix structure, which engages with residues in the extracellular subpocket of the motilin receptor .
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The N-terminal phenylalanine (Phe1) plays a critical role in the peptide's activity. Truncation of this residue has been shown to lead to an approximately 280-fold decrease in peptide activity .
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The N-terminal region forms important intramolecular interactions: Phe1 forms a hydrophobic contact with Val2 and a π-π stacking interaction with Pro3 .
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The hydroxyl group of Thr6 interacts with Arg236 in the extracellular loop 2 (ECL2) of the receptor through hydrogen bond interactions .
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The side chains of Tyr7 and Leu10 make hydrophobic contacts with the receptor N-terminus residues Pro32 and Cys30, which substantially contribute to motilin activity .
Biological Activity and Mechanism of Action
Receptor Binding and Activation
Motilin (26-47), human, porcine functions as an endogenous motilin receptor ligand with high binding affinity. Key parameters include:
The peptide binds to the motilin receptor through a specific binding mode that involves two distinct subpockets:
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The orthosteric subpocket in the transmembrane domain core
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The extracellular subpocket constituted by extracellular loops (ECLs) and the receptor N-terminus
Motilin occupies both subpockets, which distinguishes its binding mode from that of other ligands like erythromycin, which only engages the orthosteric subpocket .
Signaling Pathways
Upon binding to its receptor, motilin initiates several intracellular signaling cascades:
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It stimulates G alpha(q)-dependent phosphoinositide (PI) hydrolysis .
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It promotes 1,4,5-trisphosphate (IP3)-dependent Ca2+ release .
The analog [Bpa1,Ile13]motilin functions as a full agonist at the motilin receptor and increases intracellular calcium in a concentration-dependent manner with an EC50 of 1.5 ± 0.4 nM .
Physiological Effects
The primary physiological effects of motilin include:
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Induction of a biphasic, concentration-dependent contraction (EC50 = 1.0 ± 0.2 nM), consisting of an initial peak followed by a sustained contraction
Recent research has also identified that human duodenal M-cells (motilin-expressing cells) can synthesize active forms of motilin and acyl-ghrelin in organoid culture, and these cells also co-express cholecystokinin (CCK) . This finding advances our understanding of the cellular basis for motilin secretion in the human gastrointestinal tract.
Comparative Analysis with Related Peptides
Motilin vs. Ghrelin Receptor Specificity
Despite structural similarities between motilin and ghrelin, their receptors show high specificity for their respective ligands. This specificity is explained by several structural features:
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Phe173 at position 4.60 of the motilin receptor may sterically clash with the octanoyl group of ghrelin .
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The extracellular end of TM5 of the motilin receptor shows an obvious outward rotation relative to the ghrelin hormone secretagogue receptor (GHSR), concomitant with the rotation of Met248 at position 5.39 and Leu249 at position 5.40 to occupy the binding site of the octanoyl group, thus preventing the binding of ghrelin .
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The motilin receptor contains a distinct polar cluster, designated as "D-R-S" motif (Asp94 at position 2.60, Arg97 at position 2.63, and Ser114 at position 3.28), which is interrupted in GHSR due to the substitution of serine for phenylalanine at position 3.28 .
Parameter | Recommendation |
---|---|
Storage Temperature | -20°C |
Protection | Keep away from light and moisture |
Transportation | 4-25°C for up to 2 weeks |
Stability | 1 year at -20°C; 6 months at -80°C in solvent |
Solubility | DMSO: 50 mg/mL (18.52 mM; requires ultrasonic treatment) |
For preparing stock solutions, the following concentrations and volumes can be used:
Concentration | Mass: 1 mg | Mass: 5 mg | Mass: 10 mg |
---|---|---|---|
1 mM | 0.3705 mL | 1.8525 mL | 3.7050 mL |
5 mM | 0.0741 mL | 0.3705 mL | 0.7410 mL |
10 mM | 0.0370 mL | 0.1852 mL | 0.3705 mL |
These guidelines ensure the maintenance of peptide integrity and biological activity for research applications .
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